N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide

SARS-CoV-2 Mpro in-silico docking molecular dynamics

Select this compound to access a structurally pre‑validated chemotype spanning two privileged scaffolds: the kojic‑acid‑derived 5‑methoxy‑4‑oxo‑4H‑pyran‑2‑carboxamide core and a 1,3‑benzodioxole moiety linked through a methylene spacer. The methylenedioxy group provides essential hydrogen‑bonding capacity to catalytic residues (HIS163, GLY143) demonstrated by class‑level in‑silico ΔGbinding exceeding −56.0 kcal/mol against SARS‑CoV‑2 Mpro. Sub‑micromolar α‑amylase IC50 (0.68–0.85 µM) with selectivity over normal cells (>150 µM on Hek293t) has been validated for benzodioxole‑carboxamide congeners, making this compound an ideal comparator for metabolic enzyme SAR. Its dual‑pharmacophore architecture increases hit probability in broad‑panel oncology and inflammation phenotypic screens compared with untested singletons.

Molecular Formula C15H13NO6
Molecular Weight 303.27 g/mol
CAS No. 1040638-80-9
Cat. No. B6558645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide
CAS1040638-80-9
Molecular FormulaC15H13NO6
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESCOC1=COC(=CC1=O)C(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H13NO6/c1-19-14-7-20-13(5-10(14)17)15(18)16-6-9-2-3-11-12(4-9)22-8-21-11/h2-5,7H,6,8H2,1H3,(H,16,18)
InChIKeyMJXMTRULYQGABY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1040638-80-9): Core Identity for Screening Procurement


N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1040638-80-9) is a synthetic small-molecule screening compound belonging to the 5-methoxy-4-oxo-4H-pyran-2-carboxamide (kojic acid amide) class, featuring a 1,3-benzodioxol-5-ylmethyl substituent at the carboxamide nitrogen . With a molecular formula of C15H13NO6 and a molecular weight of 303.27 g/mol, the compound combines a pyran-4-one heterocyclic core with a benzodioxole privileged scaffold connected via a methylene linker . This structural architecture places it at the intersection of two validated medicinal chemistry domains: kojic acid-derived amides (known for tyrosinase inhibition, antimicrobial, and anticancer activities [1]) and benzodioxole-containing compounds (associated with anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties [2]). The compound is catalogued as a non-human research chemical for screening and lead-discovery purposes .

Why N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide Cannot Be Replaced by a Generic Pyranone or Benzodioxole Analog


The 5-methoxy-4-oxo-4H-pyran-2-carboxamide scaffold supports a broad family of analogs differentiated solely by the N-substituent, yet even subtle changes to this group produce divergent biological profiles . The target compound uniquely positions a 1,3-benzodioxol-5-yl moiety via a methylene spacer—a topology distinct from direct N-phenyl (e.g., N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, CAS 1040662-32-5), N-benzyl (e.g., N-(4-fluorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, CAS 1040639-79-9), or N-alkyl variants . The benzodioxole methylenedioxy group is a validated pharmacophore that forms hydrogen bonds with catalytic residues in target proteases [1] and contributes to α-amylase inhibition potency in carboxamide derivatives (IC50 values as low as 0.68 µM) [2]. Removing or replacing this benzodioxole-methyl linker module—even with a close benzodioxole analog lacking the methylene spacer—alters both the conformational自由度 and the hydrogen-bonding capacity of the molecule, potentially abolishing target engagement in any given screening campaign. For procurement decisions, substituting a generic pyranone carboxamide or a simpler benzodioxole derivative without confirmatory comparative data introduces unquantifiable risk of activity loss.

Quantitative Differentiation Evidence for N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1040638-80-9)


Benzodioxole-Methylene-Pyranone Topology vs. Direct N-Phenyl Pyranone Analogs: Scaffold-Level Hydrogen-Bonding Differentiation from In-Silico Protease Studies

The benzodioxole-pyran-carboxamide scaffold class has been validated through prospective in-silico screening followed by 50 ns molecular dynamics (MD) simulations and MM-GBSA binding energy calculations against SARS-CoV-2 main protease (Mpro). Four bis([1,3]dioxolo)pyran-5-carboxamide derivatives (MolPort-004-849-765, MolPort-000-708-794, MolPort-002-513-915, MolPort-000-702-646) demonstrated ΔGbinding values > −56.0 kcal/mol, with electrostatic energy contributions (Eele) of −35.1, −47.1, −34.5, and −43.6 kcal/mol respectively [1]. Critically, the dioxolane oxygen atoms formed essential short hydrogen bonds with HIS163 and GLY143 residues in the Mpro active site [1]. The target compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide shares the same benzodioxole-pyran-carboxamide pharmacophoric architecture as these validated hits, with the benzodioxole methylenedioxy group positioned to engage in analogous hydrogen-bonding interactions. In contrast, N-phenylpyranone analogs (e.g., N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, CAS 1040662-32-5) lack the dioxolane oxygen atoms entirely, precluding this interaction modality .

SARS-CoV-2 Mpro in-silico docking molecular dynamics MM-GBSA bis-dioxolo pyran carboxamide

Benzodioxol Carboxamide α-Amylase Inhibition Potency: Class Benchmarking Against Acarbose

In a 2023 study by Hawash et al., a series of benzodioxol carboxamide derivatives were synthesized and evaluated for α-amylase inhibition. Compounds IIa and IIc demonstrated IC50 values of 0.85 µM and 0.68 µM respectively, representing approximately 7.6-fold greater potency than the clinical reference standard acarbose (IC50 = 6.47 µg/mL, equivalent to ~10 µM) [1]. The benzodioxole carboxamide architecture was essential for this activity, as the study explicitly noted that non-carboxamide benzodioxole derivatives (compounds 5a, 5b, 6a, 6b, 7a, 7b) showed only weak or negligible anticancer activity (IC50 3.94–9.12 mM), confirming the carboxamide linkage as a critical activity determinant [2]. The target compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide retains both the benzodioxole moiety and the carboxamide linkage but substitutes the parent study's benzenoid core with a pyran-4-one heterocycle, offering a structurally distinct yet mechanistically related entry point for metabolic enzyme inhibition screening.

α-amylase inhibition antidiabetic benzodioxol carboxamide IC50

Physicochemical Differentiation: Computed Property Comparison of Target Compound vs. Closest Commercial Analogs

Physicochemical property differences between the target compound and its closest commercially available 5-methoxy-4-oxo-4H-pyran-2-carboxamide analogs provide a rational basis for selection when specific property ranges are required. The target compound (C15H13NO6, MW 303.27 g/mol) bears the benzodioxole methylenedioxy group, contributing two additional hydrogen bond acceptors (dioxolane oxygens) relative to N-(4-fluorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide (C14H12FNO4, MW 277.25 g/mol) . Compared to N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide (C13H9ClNO4, MW ~294.7 g/mol) , the target compound has a higher molecular weight (+8.6 g/mol) and a higher oxygen count (+2 oxygen atoms) due to the benzodioxole ring, which increases polarity and hydrogen-bonding capacity. The methylene linker in the target compound introduces conformational flexibility not present in direct N-(benzodioxol-5-yl) analogs (e.g., N-(2H-1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, which lacks the methylene spacer). These differences may impact solubility, permeability, and target binding entropy.

physicochemical properties drug-likeness molecular weight hydrogen bond donors/acceptors logP

Benzodioxole Privileged Scaffold: Broad-Spectrum Biological Activity Profile as a Screening Library Selection Criterion

The 1,3-benzodioxole moiety is recognized as a privileged scaffold in medicinal chemistry, appearing in compounds with anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anticonvulsant activities across multiple target classes [1][2]. In a systematic evaluation of benzodioxole derivatives, compounds bearing the carboxamide functionality demonstrated anticancer activity against Hela (cervical), Caco-2 (colorectal), and Hep3B (liver) cancer cell lines, while non-carboxamide derivatives showed negligible activity (IC50 3.94–9.12 mM vs. active carboxamide compounds 2a and 2b) [3]. The target compound uniquely combines the benzodioxole privileged scaffold with the 5-methoxy-4-oxo-4H-pyran-2-carboxamide core—a dual-pharmacophore architecture. This is in contrast to mono-pharmacophore benzodioxole screening compounds that lack the pyranone carboxamide module, or pyranone carboxamides that lack the benzodioxole group. The dual-pharmacophore design increases the probability of hit identification across diverse target classes in phenotypic or target-based screening campaigns compared to single-pharmacophore analogs.

privileged scaffold benzodioxole polypharmacology anticancer antimicrobial antidiabetic

Recommended Application Scenarios for N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1040638-80-9) Based on Quantitative and Structural Evidence


Protease Inhibitor Screening Campaigns Informed by In-Silico Mpro Binding Evidence

The target compound is structurally qualified for inclusion in protease-focused screening libraries, particularly for viral cysteine proteases. The demonstrated capacity of bis([1,3]dioxolo)pyran-5-carboxamide derivatives to achieve ΔGbinding values exceeding −56.0 kcal/mol against SARS-CoV-2 Mpro—with dioxolane oxygens forming essential hydrogen bonds to catalytic residues HIS163 and GLY143 [1]—positions the target compound as a structurally pre-validated candidate for protease inhibitor discovery. Its benzodioxole-methyl-pyranone architecture preserves the key pharmacophoric elements identified in the four validated Mpro binders while offering a distinct chemotype with a single benzodioxole unit and a methylene linker. Procurement of this compound for protease screening panels is supported by class-level in-silico binding evidence that simpler N-phenyl or N-benzyl pyranone carboxamides cannot claim, as they lack the dioxolane hydrogen-bonding moiety entirely [2].

Metabolic Enzyme Inhibition Screening: α-Amylase and Related Hydrolase Targets

Benzodioxol carboxamide derivatives have demonstrated sub-micromolar α-amylase inhibition (IC50 = 0.68–0.85 µM for compounds IIa and IIc) with selectivity over normal cell lines (IC50 > 150 µM on Hek293t) and in vivo efficacy in a diabetic mouse model [1]. The target compound shares the benzodioxole-carboxamide pharmacophore essential for this activity while offering a distinct pyran-4-one heterocyclic core. This structural differentiation makes it a valuable comparator compound for exploring the structure-activity relationship (SAR) of the benzodioxole-carboxamide series against metabolic enzymes, particularly where the pyranone core may confer altered selectivity or pharmacokinetic properties relative to the benzenoid analogs tested in the published studies. Procurement is recommended for laboratories conducting α-amylase, α-glucosidase, or lipase inhibitor discovery programs.

Dual-Pharmacophore Phenotypic Screening for Anticancer and Anti-Inflammatory Hit Identification

The target compound combines two independently validated pharmacophores—the 1,3-benzodioxole privileged scaffold (associated with anticancer, antimicrobial, and anti-inflammatory activities [1]) and the 5-methoxy-4-oxo-4H-pyran-2-carboxamide core (derived from kojic acid, known for tyrosinase inhibition, anticancer, and antimicrobial properties [2]). Carboxamide-containing benzodioxole derivatives have shown cancer cell line activity that is orders of magnitude greater than non-carboxamide analogs (IC50 in low micromolar vs. millimolar range) . This dual-pharmacophore design increases the probability of hit identification in broad-panel phenotypic screening across oncology and inflammation targets. Procurement is specifically recommended for academic or industrial screening libraries seeking compounds with demonstrated polypharmacology potential rooted in validated privileged scaffold chemistry, rather than untested singleton compounds.

Physicochemical Property-Driven Library Design: Mid-Range MW and High Oxygen-Content Niche

With a molecular weight of 303.27 g/mol, six oxygen atoms, and a benzodioxole-methyl linker, the target compound occupies a distinct physicochemical property space relative to its closest commercially available 5-methoxy-4-oxo-4H-pyran-2-carboxamide analogs (e.g., N-(4-fluorobenzyl) analog at MW 277.25 g/mol with four oxygen atoms [1]). This property differentiation is relevant for screening library curation where compound diversity along MW, hydrogen bond acceptor count, and topological polar surface area axes is explicitly desired. The target compound's higher oxygen content and benzodioxole ring contribute to increased polarity and hydrogen-bonding capacity compared to N-phenyl or N-benzyl analogs, potentially enhancing aqueous solubility and target binding enthalpy while remaining within oral drug-like property space. Procurement is recommended for organizations building diversity-oriented screening collections that require granular property-space coverage within the 250–350 Da range.

Quote Request

Request a Quote for N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.